molecular formula C11H13IO2 B4859432 2-butoxy-5-iodobenzaldehyde

2-butoxy-5-iodobenzaldehyde

Cat. No.: B4859432
M. Wt: 304.12 g/mol
InChI Key: DLSNLHIQMQEDNP-UHFFFAOYSA-N
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Description

2-Butoxy-5-iodobenzaldehyde: is an organic compound with the molecular formula C11H13IO2 and a molecular weight of 304.13 g/mol It is characterized by the presence of a butoxy group and an iodine atom attached to a benzaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Butoxy-5-iodobenzaldehyde can be synthesized through several methods. One common approach involves the iodination of 2-butoxybenzaldehyde. This reaction typically requires the use of iodine and an oxidizing agent such as sodium hypochlorite or hydrogen peroxide under controlled conditions .

Another method involves the Suzuki–Miyaura coupling reaction, where a boron reagent is used to couple a butoxy-substituted benzaldehyde with an iodinated aromatic compound . This reaction is catalyzed by palladium and requires a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as distillation and chromatography is essential to obtain high-purity compounds suitable for further applications .

Chemical Reactions Analysis

Types of Reactions

2-Butoxy-5-iodobenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Butoxy-5-iodobenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-butoxy-5-iodobenzaldehyde involves its interaction with molecular targets through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The iodine atom can participate in halogen bonding , influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Butoxy-5-iodobenzaldehyde is unique due to the presence of both the butoxy group and the iodine atom, which confer distinct chemical properties and reactivity. This combination makes it a valuable intermediate in organic synthesis and a versatile compound for various scientific applications .

Properties

IUPAC Name

2-butoxy-5-iodobenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13IO2/c1-2-3-6-14-11-5-4-10(12)7-9(11)8-13/h4-5,7-8H,2-3,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLSNLHIQMQEDNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=C(C=C1)I)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13IO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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